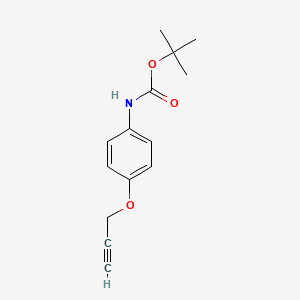

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate

Descripción

Historical Context of Carbamate Chemistry

The history of carbamate compounds traces back to the 19th century when Western observers first documented the use of the Calabar bean (Physostigma venenosum Balfour) in tribal cultural practices in West Africa. This historical discovery marked the beginning of scientific interest in carbamate chemistry, establishing a foundation that would eventually lead to the development of sophisticated synthetic derivatives such as tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate. The Calabar beans were subsequently imported to Great Britain in 1840, and the active alkaloid component was isolated by Jobst and Hesse in 1864, who named it physostigmine. This naturally occurring methyl carbamate ester became the first medically significant carbamate compound, initially used to treat glaucoma and later expanded to address various neurological conditions.

The synthetic development of carbamate chemistry gained momentum in the 1930s with the synthesis of aliphatic esters of carbamic acid, leading to the development and introduction of carbamate pesticides, which were initially marketed as fungicides. The Union Carbide Corporation's development and marketing of carbaryl in 1953 represented a significant milestone in industrial carbamate chemistry. Throughout this historical progression, the fundamental understanding of carbamate structure-activity relationships evolved, setting the stage for the sophisticated molecular designs seen in contemporary compounds like tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate.

The historical significance of physostigmine extended beyond its therapeutic applications, as it became instrumental in establishing the concept of pharmacological antagonism through the pioneering work of Fraser, who investigated the dose relationships between physostigmine and atropine. This foundational research contributed to the understanding of carbamate mechanisms of action, particularly their role as cholinesterase inhibitors, which remains relevant to modern carbamate derivatives including those containing propargyloxy substituents.

Significance of Propargyloxy-Containing Compounds in Organic Chemistry

Propargyloxy-containing compounds have emerged as particularly significant entities in organic chemistry due to their unique structural features and versatile reactivity patterns. Alkyne compounds that contain at least one triple carbon-carbon bond are widely distributed in nature, with marine organisms such as cyanobacteria, algae, and sponges serving as rich sources of these compounds. The propargyloxy functional group, characterized by the presence of a terminal alkyne attached through an oxygen linkage, combines the electronic properties of the alkyne system with the nucleophilic character of the ether oxygen, creating compounds with distinctive chemical behavior.

The introduction of an alkyne moiety into organic compounds significantly influences both their biological and physicochemical properties. This structural modification often enhances bioactivity while providing unique synthetic handles for further chemical transformations. In the context of tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate, the propargyloxy group serves multiple functions: it provides a site for bioorthogonal reactions, contributes to the overall electronic character of the molecule, and offers opportunities for click chemistry applications.

The significance of propargyloxy groups extends to their role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. This chemistry involves the reaction between an azide and an alkyne, forming a covalent chemical bond through a copper(I) catalyzed [3+2] azide-alkyne cycloaddition, also known as the CuAAC reaction. The efficiency of this reaction has made propargyloxy-containing compounds valuable building blocks for the synthesis of complex molecular architectures, including polymers and bioconjugates.

Recent synthetic methodologies have demonstrated the versatility of propargyloxy compounds in various chemical transformations. The -Wittig rearrangement of nonracemic propargyloxy acetic acids and esters has been employed for the synthesis of optically active compounds, while [3+2] click chemistry approaches using propargyloxy-containing tetrazines have been developed for polymer synthesis applications. These methodological advances underscore the continuing importance of propargyloxy functionality in contemporary synthetic organic chemistry.

Chemical Classification and Nomenclature Systems for Tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate

Tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate belongs to the broad category of organic compounds known as carbamates, which are formally derived from carbamic acid and possess the general formula R₂NC(O)OR with the characteristic structure >N−C(=O)−O−. Within this classification system, the compound represents a carbamate ester, specifically an N-aryl carbamate ester due to the presence of the phenyl group directly attached to the nitrogen atom. The molecular formula of the compound is C₁₄H₁₇NO₃ with a molecular weight of 247.29 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the name describes the structural features in a hierarchical manner. The "tert-butyl" portion refers to the tertiary butyl group (C(CH₃)₃) that serves as the alkoxy component of the carbamate ester. The "(4-(prop-2-yn-1-yloxy)phenyl)" designation indicates that the nitrogen atom is substituted with a phenyl ring that bears a propargyloxy substituent at the para position (4-position). The "prop-2-yn-1-yloxy" systematically describes the propargyl ether functionality, where "prop-2-yn-1-yl" refers to the three-carbon alkyne chain with the triple bond between carbons 2 and 3, and the "oxy" indicates the ether linkage to the phenyl ring.

Alternative nomenclature systems may describe this compound using different conventions. The term "urethane" is sometimes applied to carbamate esters, although IUPAC states that this usage is strictly correct only for ethyl esters, though it is widely used in a general sense. The compound can also be classified as a propargyl ether derivative of a phenylcarbamate, emphasizing the synthetic relationship between the propargyloxy substituent and the core carbamate structure.

The chemical classification extends to functional group analysis, where the compound contains multiple reactive sites: the carbamate carbonyl group, the aromatic phenyl system, the ether linkage, and the terminal alkyne. This multiplicity of functional groups places the compound in the category of polyfunctional organic molecules, making it particularly valuable for synthetic chemistry applications where multiple reaction sites can be exploited for further chemical elaboration.

Current Research Interest and Scientific Relevance

Contemporary research interest in tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate stems from its potential applications across multiple domains of chemical science, particularly in medicinal chemistry and materials science. The compound represents a convergence of several important chemical motifs: the pharmaceutically relevant carbamate functionality, the synthetically versatile propargyloxy group, and the structurally important tert-butyl protecting group. This combination of features makes it an attractive target for both synthetic methodology development and biological activity studies.

Recent synthetic methodologies have focused on efficient routes to propargyl carbamate derivatives, with particular emphasis on green chemistry approaches. The development of metal-organic framework catalysts for click chemistry reactions has opened new avenues for the synthesis and application of propargyloxy-containing carbamates. Copper at metal-organic framework-5 (Cu@MOF-5) has emerged as an optimal catalyst for triazole formation reactions involving propargyl ethers, achieving yields of 80-97.8% in the synthesis of 1H-1,2,3-triazole-tethered compounds.

The scientific relevance of this compound class extends to bioorthogonal chemistry applications, where the terminal alkyne functionality can participate in bioorthogonal reactions with minimal interference from biological systems. Bioorthogonal hydroamination reactions between N,N-dialkylhydroxylamines and push-pull-activated halogenated alkynes have been developed, demonstrating kinetics comparable to the fastest strain-promoted azide-alkyne cycloaddition reactions. These developments suggest potential applications for tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate in chemical biology and drug discovery.

Current research methodologies for carbamate synthesis have emphasized environmentally benign approaches, including the use of carbon dioxide as a renewable resource for carbamate formation. Three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide have provided efficient routes to N-alkyl carbamates. These methodological advances are relevant to the synthesis of complex carbamate derivatives like tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate, where multiple functional groups must be assembled in a controlled manner.

Propiedades

IUPAC Name |

tert-butyl N-(4-prop-2-ynoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYMJYNHDBVDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-YN-1-yloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 25-50°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the production of tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

One of the primary applications of Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is as an intermediate in the synthesis of complex organic molecules. It serves as a versatile building block in the preparation of various derivatives, including dendritic compounds and other functionalized molecules.

Case Study: Dendritic Compounds

Recent studies have highlighted its role in the synthesis of dendritic compounds, particularly those functionalized with alkyne groups. For instance, researchers utilized this compound to create tetrasubstituted EDTAG0-alkyne, achieving high yields through C–N coupling reactions. The incorporation of Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate allowed for the efficient construction of dendritic architectures that have potential applications in drug delivery systems and materials science .

Pharmaceutical Applications

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate has also been explored for its pharmaceutical applications, particularly in the development of new therapeutic agents.

Case Study: Anticancer Agents

In a study focused on anticancer properties, this compound was utilized to synthesize novel derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The presence of the propargyl ether moiety is believed to enhance the reactivity and biological activity of the resulting compounds, making them promising candidates for further development .

Material Science

The compound's unique structure contributes to its utility in material science, especially in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate has been employed as a monomer in the synthesis of functionalized polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications, such as coatings and adhesives .

Catalysis

This compound has potential applications in catalysis, particularly as a ligand or catalyst precursor in various organic transformations.

Case Study: Catalytic Reactions

Research indicates that Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate can be used to facilitate reactions such as intramolecular hydroamination and other transition metal-catalyzed processes. Its ability to stabilize metal centers enhances catalytic efficiency and selectivity in these transformations .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparación Con Compuestos Similares

Structural Modifications and Key Features

Reactivity and Functional Group Compatibility

- Propargyl Ether vs.

- Azulene vs. Propargyl : Azulene in 13b introduces unique electronic properties (e.g., near-infrared absorption) but complicates synthesis compared to the straightforward propargyl ether .

- Fluorine Incorporation : The fluorophenyl group in 174a enhances metabolic stability and binding affinity in HDAC inhibitors, a feature absent in the parent compound .

Actividad Biológica

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate, with the molecular formula and a molecular weight of approximately 247.29 g/mol, is an organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Synthesis of Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures, yielding the desired product through a nucleophilic substitution mechanism. The overall reaction can be summarized as follows:

-

Reagents :

- Tert-butyl carbamate

- Propargyl bromide

- Potassium carbonate (base)

- DMF (solvent)

-

Procedure :

- Dissolve tert-butyl carbamate in DMF.

- Add potassium carbonate and heat to 80 °C.

- Introduce propargyl bromide and reflux for 24 hours.

- Purify the product using standard extraction techniques.

The biological activity of tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is attributed to its interaction with various molecular targets within cellular pathways. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical processes and potentially exhibiting therapeutic effects against various diseases.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways critical for cell survival and proliferation.

Biological Activity and Pharmacological Properties

Research indicates that tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate exhibits several biological activities, including anti-cancer properties. Its structural features allow it to act on diverse biological targets, making it a candidate for further pharmacological investigation.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines, particularly in breast cancer models. The compound exhibited an IC50 value indicating potent anti-proliferative effects against MDA-MB-231 cells, a triple-negative breast cancer line .

- Further investigations revealed that the compound might inhibit metastasis in vivo, showcasing its potential as an anti-metastatic agent .

-

Mechanistic Insights :

- In vitro studies have shown that treatment with tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate leads to apoptosis in cancer cells, mediated through pathways involving caspases .

- The compound's ability to induce apoptosis was linked to increased levels of pro-apoptotic factors and a decrease in anti-apoptotic proteins .

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anti-cancer | MDA-MB-231 | 0.126 μM | Apoptosis induction |

| Anti-metastatic | In vivo model | N/A | Metastasis inhibition |

| Enzyme inhibition | Various | N/A | Modulation of metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.